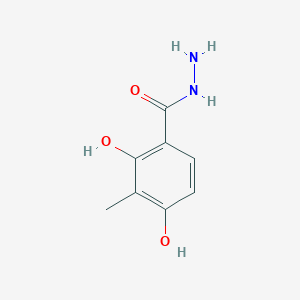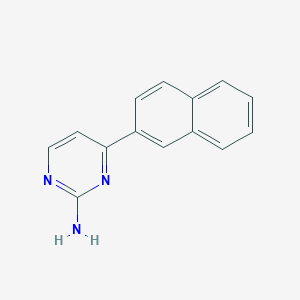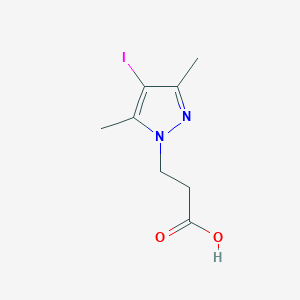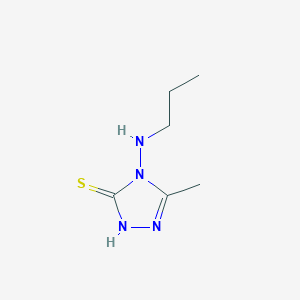![molecular formula C21H32N2O3 B1327209 Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate CAS No. 898789-53-2](/img/structure/B1327209.png)
Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate
Descripción general
Descripción
The compound Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is not directly discussed in the provided papers. However, the papers do mention related compounds with similar structural motifs and functionalities. For instance, the first paper discusses Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, which is a molecule with acetylcholinesterase inhibition properties . The second paper describes the synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which involves a complex synthetic route . These compounds share the ethyl ester functional group and are part of pharmaceutical research for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that require careful planning and execution. The second paper outlines a synthetic route that includes reduction, regioselective deprotonation, methylation, and a series of reactions to introduce a double bond . Although the exact synthesis of Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is not provided, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate can be complex, with multiple functional groups that may affect the molecule's reactivity and interaction with biological targets. The presence of an ethyl ester group is common in the discussed compounds, which could imply similar solubility and reactivity profiles .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and metabolism of related compounds are intricate and require precise control over reaction conditions. For example, the first paper mentions the stability of the molecule under various conditions and its metabolism in liver microsomes, indicating that the compound undergoes biotransformation . The second paper's synthetic route includes steps like selenation and syn-elimination, which are specific to the compound's structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are characterized by techniques such as RP-HPLC and LC-MS. The first paper provides a detailed bioanalytical method for the quantitative measurement of the molecule, including its stability and recovery rates . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has been explored in the context of antiproliferative activities, particularly in the synthesis of compounds that exhibit cytotoxic properties against human epithelial lung carcinoma cells. For instance, the synthesis of 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, a compound related to Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate, showed moderate cytotoxicity against these cells, indicating its potential in cancer research (Nurieva et al., 2015).
Selective Hydrolysis Processes
Research has also focused on the hydrolysis processes of similar compounds. For example, the pH dependence of the hydrolysis of related carboxylate esters was studied, demonstrating the selective removal of specific esters, a process critical in the synthesis of complex organic compounds (Chan et al., 2008).
Fabrication of Related Compounds
The fabrication processes of related compounds, which serve as intermediates in the synthesis of medications for various purposes, have been studied. These processes often involve multiple steps, including condensation and hydrolysis reactions, highlighting the compound's significance in synthetic organic chemistry (Zhang, 2005).
Biological Activity Testing
The biological activity of compounds related to Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has been tested against various microorganisms, including bacteria and fungi. Some of these compounds have exhibited excellent biocidal properties, suggesting their potential use in antimicrobial applications (Youssef et al., 2011).
Synthesis of Heterocyclic Systems
Further research includes the synthesis of related fused heterocyclic systems, which has been carried out to explore their potential biological activities. These studies contribute significantly to the field of medicinal chemistry (Youssef et al., 2013).
Polymer Synthesis Applications
The compound has also been utilized in the synthesis of novel asymmetric difunctional initiators used in the preparation of block copolymers. This application demonstrates its role in the field of polymer chemistry, contributing to the development of new materials with potential industrial applications (Tunca et al., 2001).
Safety And Hazards
I couldn’t find specific safety and hazard information for Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety resources when working with this compound4.
Direcciones Futuras
While I couldn’t find specific information on the future directions of research or applications for Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate, it’s clear that this compound has generated significant interest in various fields of research and industry1. Future work could potentially explore its properties further and develop new applications.
Propiedades
IUPAC Name |
ethyl 7-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-3-26-21(25)11-6-4-5-10-20(24)19-9-7-8-18(16-19)17-23-14-12-22(2)13-15-23/h7-9,16H,3-6,10-15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSWOBHBMALUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643461 | |
| Record name | Ethyl 7-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate | |
CAS RN |
898789-53-2 | |
| Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)




